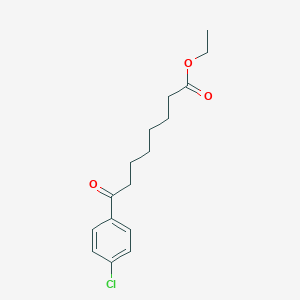

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 8-(4-chlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDIWJDWEUCHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446983 | |

| Record name | ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198064-91-4 | |

| Record name | ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 8 4 Chlorophenyl 8 Oxooctanoate and Analogues

Directed Esterification Reactions for the Octanoate (B1194180) Moiety Formation

The initial and fundamental step in the synthesis of the target molecule is the formation of the ethyl octanoate backbone. This is typically achieved through directed esterification reactions, with the Fischer-Speier esterification being a primary and well-studied method. organic-chemistry.org

Mechanistic Studies of Acid-Catalyzed Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. organic-chemistry.orgyoutube.com The mechanism is a cornerstone of organic chemistry education and has been studied extensively.

The process begins with the protonation of the carbonyl oxygen of the carboxylic acid (e.g., a suberic acid derivative) by a strong acid catalyst, such as sulfuric acid. libretexts.orgchemguide.co.uk This initial step significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol (ethanol, in this case) then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comlibretexts.org This addition leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Following the nucleophilic attack, a proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water). organic-chemistry.orgchemguide.co.uk The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl double bond. The final step involves the deprotonation of the carbonyl oxygen, which releases the final ester product, ethyl octanoate, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. chemguide.co.uk

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

As the Fischer esterification is a reversible reaction, its optimization is crucial for achieving high yields, particularly in the synthesis of long-chain esters like those derived from octanoic acid. youtube.comsciencemadness.org Several parameters can be manipulated to shift the equilibrium towards the product side and enhance reaction rates. researchgate.netangolaonline.net

Key optimization strategies include:

Reactant Concentration: Utilizing an excess of one of the reactants, typically the less expensive one (often the alcohol), can drive the reaction forward according to Le Châtelier's principle. organic-chemistry.orgsciencemadness.org

Water Removal: The continuous removal of water, a product of the reaction, is one of the most effective methods to achieve high conversion rates. organic-chemistry.orgyoutube.com This is commonly done using a Dean-Stark apparatus, which physically separates the water from the reaction mixture through azeotropic distillation with a solvent like toluene. sciencemadness.org

Catalyst Choice and Concentration: Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are common catalysts. organic-chemistry.org Lewis acids such as zirconium or hafnium salts have also proven effective and can be more tolerant to the presence of water. organic-chemistry.orgnih.gov The optimal concentration of the catalyst needs to be determined, as too high a concentration can lead to side reactions, while too low a concentration results in slow reaction rates. researchgate.netangolaonline.net

Temperature: Increasing the reaction temperature generally increases the reaction rate. angolaonline.net However, the temperature must be carefully controlled to avoid degradation of reactants or products and to manage the azeotropic distillation of water effectively. researchgate.net

The following table summarizes the key parameters and their effects on the optimization of esterification reactions.

| Parameter | Effect on Reaction | Typical Optimization Strategy |

| Alcohol/Acid Ratio | Shifts equilibrium towards products. | Use an excess of the alcohol (e.g., 3:1 or higher). researchgate.netnih.gov |

| Catalyst Concentration | Increases reaction rate. | Optimize concentration (e.g., 0.05-1 wt%) to balance speed and side reactions. researchgate.netresearchgate.net |

| Temperature | Increases reaction rate. | Operate at the reflux temperature of the solvent, often chosen for azeotropic water removal. angolaonline.netresearchgate.net |

| Water Removal | Shifts equilibrium towards products, preventing hydrolysis. | Employ a Dean-Stark trap or use molecular sieves. organic-chemistry.orgsciencemadness.org |

Strategic Functionalization of the Octanoate Carbon Chain

Once the octanoate ester is formed, the next critical phase is the specific functionalization of the carbon chain to introduce the keto group and the chlorophenyl moiety.

Regioselective Introduction of the Keto Group at C-8

The introduction of the ketone functional group at the C-8 position, adjacent to the aromatic ring, is most directly achieved via a Friedel-Crafts acylation reaction. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com

In the context of synthesizing Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, the reaction would involve:

Preparation of the Acyl Chloride: The mono-ethyl ester of a dicarboxylic acid, such as suberic acid (octanedioic acid), is converted to its corresponding acyl chloride. Specifically, ethyl hydrogen octanedioate would be treated with a chlorinating agent like thionyl chloride (SOCl₂) to form ethyl 8-chloro-8-oxooctanoate.

Friedel-Crafts Acylation: The resulting acyl chloride, ethyl 8-chloro-8-oxooctanoate, is then reacted with chlorobenzene (B131634) in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring, leading to the formation of the desired aryl ketone. The substitution occurs preferentially at the para position relative to the existing chlorine atom due to its ortho-, para-directing effect and for steric reasons. A related synthesis of 6-oxo-8-chlorooctanoic acid ethyl ester via an addition reaction catalyzed by aluminum trichloride highlights the industrial applicability of this type of transformation. google.com

Controlled Halogenation Techniques for Aromatic Ring Systems, specifically the para-Chlorophenyl Substitution

The synthesis strategy for this compound typically employs a pre-halogenated starting material, namely chlorobenzene, in the Friedel-Crafts acylation step. This approach is highly efficient as it directly installs the required para-chlorophenyl group. However, an alternative strategy would involve the chlorination of a phenyl group after the ketone has been formed. This requires controlled halogenation techniques to achieve the desired regioselectivity.

Several methods exist for the controlled chlorination of aromatic rings:

Electrophilic Aromatic Substitution: The classic method involves reacting the aromatic ring with chlorine gas (Cl₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). For an unsubstituted phenyl ring, this would lead to a mixture of ortho- and para-chlorinated products. For an already substituted ring, the existing group directs the position of the incoming chlorine.

N-Chlorosuccinimide (NCS): NCS is a milder and more convenient source of electrophilic chlorine. It is particularly effective for chlorinating activated aromatic rings like phenols and anilines, but can also be used for less reactive systems, sometimes with an acid catalyst. commonorganicchemistry.com

Hypervalent Iodine Reagents: Reagents like 1-chloro-1,2-benziodoxol-3-one have been developed for chemoselective and regioselective chlorination reactions under specific conditions. beilstein-journals.org

Visible Light-Mediated Chlorination: Modern methods have emerged that use visible light to drive the chlorination of alkyl arenes at the benzylic position, using reagents like N,N-dichloroacetamide, offering a metal-free alternative. mdpi.com

The choice of reagent depends on the substrate's reactivity and the desired selectivity. For the target molecule, using chlorobenzene as a starting material remains the most straightforward and regioselective approach.

| Reagent | Substrate Scope | Selectivity | Conditions |

| Cl₂ / Lewis Acid | General aromatic rings | Ortho/para-directing for activating groups, meta for deactivating groups. | Typically requires a catalyst like FeCl₃ or AlCl₃. |

| N-Chlorosuccinimide (NCS) | Effective for activated rings (phenols, anilines); can be used for others. commonorganicchemistry.com | High selectivity for activated systems. | Often mild, may require an acid catalyst for less reactive rings. commonorganicchemistry.com |

| 1-Chloro-1,2-benziodoxol-3-one | Phenylallenes and other specific systems. beilstein-journals.org | Highly regioselective depending on substrate structure. beilstein-journals.org | Reflux conditions may be required. beilstein-journals.org |

| N,N-dichloroacetamide / Light | Alkyl arenes (benzylic C-H bonds). mdpi.com | Selective for benzylic positions. | Metal-free, visible light irradiation. mdpi.com |

Multi-Component Reactions Incorporating 4-Chlorophenyl Substituted Synthons

While the direct synthesis of this compound is best achieved through sequential reactions, the synthesis of its more complex analogues can benefit from the efficiency and elegance of multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that contains portions of all starting materials, offering high atom and step economy. tcichemicals.comacsgcipr.org

A 4-chlorophenyl substituted synthon, such as 4-chlorobenzaldehyde (B46862), can be readily incorporated into various well-known MCRs to generate diverse molecular scaffolds.

Hantzsch Dihydropyridine (B1217469) Synthesis: This is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov Using 4-chlorobenzaldehyde as the aldehyde component would lead to the formation of a dihydropyridine ring system bearing a 4-chlorophenyl group. This core is found in various biologically active molecules.

Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) in the presence of an acid catalyst. tcichemicals.com Employing 4-chlorobenzaldehyde in this MCR yields dihydropyrimidinones or thiones, which are valuable heterocyclic compounds in medicinal chemistry.

Passerini Reaction: This is an isocyanide-based MCR that combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. nih.gov 4-chlorobenzaldehyde could serve as the carbonyl component in this reaction.

The advantage of MCRs lies in their ability to rapidly generate molecular complexity and create libraries of related compounds from readily available building blocks. nih.govepfl.ch

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Hantzsch Synthesis | Aldehyde (e.g., 4-chlorobenzaldehyde) | β-Ketoester (2 eq.) | Ammonia | Dihydropyridine |

| Biginelli Reaction | Aldehyde (e.g., 4-chlorobenzaldehyde) | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone |

| Passerini Reaction | Aldehyde (e.g., 4-chlorobenzaldehyde) | Carboxylic Acid | Isocyanide | α-Acyloxyamide |

| Strecker Synthesis | Aldehyde (e.g., 4-chlorobenzaldehyde) | Amine/Ammonia | Cyanide Source | α-Aminonitrile |

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The introduction of chirality into molecules like this compound can significantly impact their biological activity and material properties. The primary focus for creating chiral analogues lies in the stereoselective reduction of the ketone functionality to a chiral alcohol. Key strategies include biocatalytic reductions and the use of chiral auxiliaries.

Biocatalytic Reductions:

The enzymatic reduction of prochiral ketones to chiral alcohols is a powerful tool for asymmetric synthesis, often providing high enantioselectivity under mild reaction conditions. Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones, are particularly well-suited for this transformation. These enzymes, often used as whole-cell biocatalysts or isolated enzymes, utilize cofactors such as NADPH or NADH for hydride transfer.

A notable example in a closely related system is the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters. A patented process demonstrates the use of specific microbial strains to produce either the (R)- or (S)-enantiomer of the corresponding hydroxy-ester with high stereospecificity. Specifically, strains of Mucor racemosus are employed for the synthesis of the (S)-enantiomer, while Geotrichum candidum is used to obtain the (R)-enantiomer. google.com This approach highlights the potential for developing highly specific biocatalysts for the asymmetric reduction of the ketone in this compound to yield its chiral alcohol analogues.

The general applicability of this method is supported by numerous studies on the asymmetric reduction of various keto-esters using whole-cell biocatalysts, including yeast and other microorganisms, which can achieve high enantiomeric excess (ee). organic-chemistry.org

Interactive Data Table: Biocatalytic Reduction of Prochiral Ketones (Representative Examples)

| Substrate Analogue | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 8-chloro-6-oxo-octanoic acid alkyl ester | Mucor racemosus | (S)-8-chloro-6-hydroxyoctanoic acid alkyl ester | High | google.com |

| 8-chloro-6-oxo-octanoic acid alkyl ester | Geotrichum candidum | (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester | High | google.com |

Chiral Auxiliaries:

Another established method for stereoselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral analogues of this compound, a chiral auxiliary could be incorporated into the ester group. Subsequent reduction of the ketone would be diastereoselective, controlled by the stereochemistry of the auxiliary. While specific examples for this exact substrate are not prevalent in the literature, the principle is well-established for the asymmetric synthesis of various chiral molecules.

Exploration of Green Chemistry Protocols for Sustainable Synthesis of this compound

Green Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones. Traditionally, it employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste. researchgate.net Green alternatives focus on the use of recyclable catalysts and solvent-free or more environmentally benign solvent systems.

One promising approach is the use of solid acid catalysts, such as zeolites, which can be easily separated from the reaction mixture and reused. organic-chemistry.org Another green methodology involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the catalyst and the solvent, and can be recycled. researchgate.net

Solvent-free Friedel-Crafts acylations under microwave irradiation have also been shown to be highly efficient. scirp.org For instance, zinc powder has been used as a recyclable catalyst for the acylation of aromatic compounds with acyl halides under solvent-free microwave conditions, leading to high yields of the para-substituted product. scirp.org

Interactive Data Table: Green Friedel-Crafts Acylation Conditions (Representative Examples)

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Conditions | Yield | Reference |

| Toluene | Acetic Anhydride | AlCl₃ | None | Microwave | 60-76% | |

| Various Aromatics | Acyl Halides | Zinc Powder | None | Microwave | High | scirp.org |

| Benzene (B151609) Derivatives | Anhydrides | Iron(III) chloride hexahydrate | Tunable Aryl Alkyl Ionic Liquids | 40-60 °C | Good |

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The Friedel-Crafts acylation is a reaction that can benefit significantly from microwave irradiation, as it can enhance the reaction rate and reduce the formation of byproducts. The application of microwave heating in a solvent-free setting further enhances the green credentials of the synthesis. scirp.org

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent, or in a solvent-free system, is a key principle of green chemistry as it eliminates solvent waste and simplifies product purification. As mentioned, solvent-free Friedel-Crafts acylations have been successfully demonstrated. scirp.org This approach, particularly when combined with microwave irradiation and a recyclable catalyst, presents a highly sustainable route for the synthesis of this compound.

Elucidating the Chemical Reactivity and Transformation Pathways of Ethyl 8 4 Chlorophenyl 8 Oxooctanoate

Reactivity of the Keto Moiety: Carbonyl Transformations

The ketone functionality, specifically an aromatic ketone, is a prominent feature of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate and a primary site for chemical modification.

The carbonyl group of the keto moiety can be readily reduced to a secondary alcohol, yielding Ethyl 8-(4-chlorophenyl)-8-hydroxyoctanoate. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). Studies on similar 4-aryl-4-oxoesters have shown that methanolic NaBH₄ can selectively reduce the ketone in the presence of the ester, particularly at room temperature. nih.govnih.gov In some cases, depending on the substrate and reaction conditions, the ester functionality can also be reduced to a primary alcohol, leading to the formation of a diol. nih.govnih.gov

Catalytic hydrogenation is another viable method for the reduction of the ketone. Catalysts such as palladium on carbon (Pd/C) can be employed, often under a hydrogen atmosphere, to convert the ketone to a hydroxyl group. clockss.org

Table 1: Representative Reduction Reactions of the Keto Moiety

| Reagent/Catalyst | Product(s) | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Ethyl 8-(4-chlorophenyl)-8-hydroxyoctanoate | Methanol, Room Temperature |

| Palladium on Carbon (Pd/C), H₂ | Ethyl 8-(4-chlorophenyl)-8-hydroxyoctanoate | Methanol or other suitable solvent, H₂ atmosphere |

The ketone group in this compound is generally resistant to further oxidation under mild conditions. However, under harsh oxidative conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can lead to the oxidative cleavage of the alkyl chain. utdallas.educhemistrysteps.comyoutube.comlibretexts.org This would result in the formation of 4-chlorobenzoic acid and other smaller carboxylic acids derived from the octanoate (B1194180) chain.

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. A classic example is the Wittig reaction, which can convert the carbonyl group into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.compitt.edulumenlearning.comorganic-chemistry.org By reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent), a variety of alkenes can be synthesized. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

Reactivity of the Ester Functionality: Hydrolytic and Transesterification Pathways

The ethyl ester group of the molecule can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis of the ester to the corresponding carboxylic acid, 8-(4-chlorophenyl)-8-oxooctanoic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of a dilute mineral acid like hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that involves treatment with a strong base such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification, the conversion of one ester to another, is also a feasible transformation. researchgate.net For example, reacting this compound with an excess of another alcohol, such as methanol, in the presence of an acid or base catalyst would lead to the formation of Mthis compound.

Table 2: Reactions of the Ester Functionality

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 8-(4-chlorophenyl)-8-oxooctanoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat2. H₃O⁺ | 8-(4-chlorophenyl)-8-oxooctanoic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

Transformations Involving the Aromatic Halide: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

The chlorine atom on the phenyl ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

While direct nucleophilic aromatic substitution (SNAr) on aryl chlorides is challenging, it can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. The keto group at the para position in the reactant does provide some activation, but typically, SNAr reactions on such substrates require harsh conditions or specialized nucleophiles.

More commonly, the aryl chloride is transformed via palladium-catalyzed cross-coupling reactions. These reactions have become powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.govresearchgate.netrsc.org For instance, reacting this compound with phenylboronic acid would yield Ethyl 8-oxo-8-(biphenyl-4-yl)octanoate.

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org A variety of primary and secondary amines can be used, providing access to a wide range of N-aryl products. For example, reaction with morpholine (B109124) would produce Ethyl 8-(4-(morpholin-4-yl)phenyl)-8-oxooctanoate.

Heck Reaction: In a Heck reaction, the aryl chloride is coupled with an alkene to form a new, more substituted alkene. This reaction is also palladium-catalyzed and requires a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper co-catalyst.

Table 3: Cross-Coupling Reactions of the Aromatic Halide

| Reaction Name | Coupling Partner | Catalyst System | Product Example |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd catalyst, Base | Ethyl 8-oxo-8-(biphenyl-4-yl)octanoate |

| Buchwald-Hartwig Amination | Morpholine | Pd catalyst, Base | Ethyl 8-(4-(morpholin-4-yl)phenyl)-8-oxooctanoate |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted alkene derivative |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynylarene derivative |

Alpha-Carbon Reactivity: Enolate Chemistry and Alkylation Strategies

The carbon atoms alpha to the ketone are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, most notably alkylation. libretexts.orglibretexts.orgquimicaorganica.org

By treating this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the enolate can be generated. Subsequent reaction with an alkyl halide, for example, methyl iodide, would introduce an alkyl group at the alpha-position, yielding Ethyl 7-methyl-8-(4-chlorophenyl)-8-oxooctanoate. quimicaorganica.org The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation, as there are two potential alpha-carbons that can be deprotonated. Phase-transfer catalysis offers an alternative method for the alkylation of β-keto esters under milder conditions.

Intramolecular Rearrangement Reactions and Fragmentation Patterns

The study of the intramolecular rearrangement reactions and fragmentation patterns of this compound provides significant insight into its chemical stability and reactivity. Mass spectrometry is a primary tool for elucidating these pathways, revealing how the molecule fragments under ionization.

One of the key photochemical reactions relevant to ketones is the Norrish Type I reaction , which involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this would lead to the formation of a 4-chlorobenzoyl radical and a 7-(ethoxycarbonyl)heptyl radical. These highly reactive radical species can then undergo various secondary reactions, such as recombination or decarbonylation. wikipedia.org

Another significant photochemical process is the Norrish Type II reaction . This intramolecular reaction involves the abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. Subsequent cleavage of this biradical can result in the formation of 1-(4-chlorophenyl)ethanone and ethyl hex-5-enoate. Alternatively, the biradical can cyclize to form a cyclobutanol (B46151) derivative. wikipedia.org

The fragmentation patterns of this compound under electron ionization mass spectrometry can be predicted based on the fragmentation of similar aromatic ketones and long-chain esters. The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (296.79 g/mol ).

Key fragmentation pathways would likely include:

Alpha-cleavage on either side of the carbonyl group. Cleavage between the carbonyl carbon and the chlorophenyl ring would yield a stable 4-chlorobenzoyl cation.

McLafferty rearrangement , a characteristic fragmentation of esters and ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage.

Cleavage of the ester group, leading to the loss of an ethoxy radical or ethylene.

These fragmentation patterns are crucial for the structural elucidation and identification of the compound and its metabolites in various matrices.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Fragmentation Pathway |

| [M]+ | [C16H21ClO3]+ | 296.79 | Molecular Ion |

| [M - OCH2CH3]+ | [C14H16ClO2]+ | 251.08 | Loss of ethoxy radical from the ester |

| [M - COOCH2CH3]+ | [C13H15ClO]+ | 222.08 | Cleavage of the ester group |

| [p-ClC6H4CO]+ | [C7H4ClO]+ | 139.00 | Alpha-cleavage at the ketone |

| [p-ClC6H4]+ | [C6H4Cl]+ | 111.00 | Loss of CO from the benzoyl cation |

Detailed Mechanistic Investigations of Key Chemical Transformations of this compound

Detailed mechanistic investigations of the chemical transformations of this compound are essential for understanding its reactivity and for the rational design of synthetic pathways involving this molecule. While specific studies on this exact compound are limited, the mechanisms of its key transformations can be inferred from the well-established reactivity of aromatic ketones and long-chain esters.

Intramolecular Cyclization:

One of the most significant potential transformations for this compound is intramolecular cyclization. Under acidic or basic conditions, the enolate of the ketone can potentially attack the ester carbonyl, or the enolate of the ester could attack the ketone carbonyl. However, the formation of a large ring via this route is generally not favored.

A more plausible intramolecular reaction is a Friedel-Crafts-type acylation . In the presence of a strong acid catalyst, the ester end of the molecule could be protonated and activated, followed by an intramolecular electrophilic attack on the chlorophenyl ring. This would lead to the formation of a cyclic diketone. The regioselectivity of this reaction would be directed by the chloro-substituent on the aromatic ring.

Photochemical Reactions:

The photochemical transformations of this compound are primarily governed by the reactivity of the aromatic ketone moiety. As mentioned previously, Norrish Type I and Type II reactions are expected to be the dominant pathways upon photoirradiation. wikipedia.org

The mechanism of the Norrish Type I reaction involves the following steps:

Absorption of a photon by the carbonyl group, leading to an excited singlet state (S1).

Intersystem crossing to the more stable triplet state (T1).

Homolytic cleavage of the C-C bond alpha to the carbonyl group, generating a 4-chlorobenzoyl radical and a 7-(ethoxycarbonyl)heptyl radical.

These radicals can then undergo various secondary reactions, including recombination, decarbonylation, and disproportionation.

The Norrish Type II reaction proceeds through a six-membered cyclic transition state:

Excitation of the carbonyl group to an excited state.

Intramolecular abstraction of a hydrogen atom from the gamma-carbon of the alkyl chain by the excited carbonyl oxygen. This forms a 1,4-biradical intermediate.

This biradical can then either undergo cleavage (beta-scission) to yield an alkene and an enol (which tautomerizes to a ketone), or it can cyclize to form a cyclobutanol derivative.

The efficiency and outcome of these photochemical reactions are influenced by factors such as the solvent, the presence of quenchers, and the wavelength of the incident light.

Table 2: Potential Chemical Transformations of this compound and Their Mechanistic Hallmarks

| Transformation | Reagents/Conditions | Key Intermediates | Mechanistic Description |

| Intramolecular Friedel-Crafts Acylation | Strong Acid (e.g., H2SO4, PPA) | Acylium ion | Electrophilic aromatic substitution leading to a cyclic diketone. |

| Norrish Type I Reaction | UV light | Acyl and alkyl radicals | Homolytic cleavage of the bond alpha to the carbonyl group. |

| Norrish Type II Reaction | UV light | 1,4-biradical | Intramolecular gamma-hydrogen abstraction followed by cleavage or cyclization. |

| Reduction of Ketone | NaBH4, LiAlH4 | Alkoxide | Nucleophilic addition of a hydride to the carbonyl carbon. |

| Ester Hydrolysis | Acid or Base | Tetrahedral intermediate | Nucleophilic acyl substitution. |

Structural Characterization and Conformational Analysis of Ethyl 8 4 Chlorophenyl 8 Oxooctanoate

Single Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For ethyl 8-(4-chlorophenyl)-8-oxooctanoate, obtaining a suitable single crystal would provide invaluable information on its molecular geometry, including bond lengths, bond angles, and torsion angles.

In analogous structures, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, the chlorobenzene (B131634) ring and the ester functional group are key features. In this related molecule, the dihedral angle between the chlorobenzene ring and the plane of the butenoate chain is a critical parameter, measured at 54.10 (5)°. nih.gov For this compound, the long aliphatic chain would likely exhibit a largely extended, all-trans conformation to minimize steric strain in the crystalline state.

Table 1: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~9.5 |

| b (Å) | ~16.7 |

| c (Å) | ~8.5 |

| β (°) | ~105 |

| V (ų) | ~1280 |

| Z | 4 |

Note: This data is hypothetical and extrapolated from known crystal structures of similar molecules for illustrative purposes. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl ester group (a quartet and a triplet), the methylene (B1212753) groups of the octanoate (B1194180) chain (a series of multiplets), and the aromatic protons of the 4-chlorophenyl group (two doublets, characteristic of a para-substituted benzene (B151609) ring). The chemical shifts of the methylene protons adjacent to the carbonyl groups would be deshielded due to the electron-withdrawing nature of these groups.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for the carbonyl carbons of the ester and ketone, the carbons of the aromatic ring (with the carbon bearing the chlorine atom having a characteristic chemical shift), the carbons of the ethyl group, and the carbons of the aliphatic chain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of the entire aliphatic chain from the ethyl group to the methylene adjacent to the ketone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signals for all protonated carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.25 (t) | ~14.2 |

| CH₂ (ethyl) | ~4.12 (q) | ~60.5 |

| C=O (ester) | - | ~173.5 |

| C=O (ketone) | - | ~198.0 |

| Aromatic CH | ~7.45 (d), ~7.90 (d) | ~129.0, ~130.5 |

| Aromatic C-Cl | - | ~139.5 |

| Aromatic C-C=O | - | ~135.0 |

| Aliphatic CH₂ | 1.3-3.0 (m) | 24.0-42.0 |

Note: These are predicted values based on standard chemical shift ranges and data from similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is a critical technique for determining the precise elemental composition of a molecule. For this compound (C₁₆H₂₁ClO₃), the high-resolution mass spectrum would show a molecular ion peak with a measured mass-to-charge ratio (m/z) that corresponds to its calculated exact mass, confirming the molecular formula. The isotopic pattern of the molecular ion, showing a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, would provide definitive evidence for the presence of a single chlorine atom.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The subsequent fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve:

McLafferty rearrangement: This could occur at the ketone, leading to the cleavage of the aliphatic chain.

Cleavage alpha to the carbonyl groups: This would result in the formation of acylium ions, such as [C₆H₄ClCO]⁺ and [CH₃CH₂OCO(CH₂)₆]⁺.

Loss of the ethoxy group from the ester.

Table 3: Expected HRMS Fragmentation Pattern for this compound

| m/z (Proposed Fragment) | Formula |

| 296.1128 | [C₁₆H₂₁ClO₃]⁺ (M⁺) |

| 251.0841 | [C₁₄H₁₆ClO₂]⁺ (M - OCH₂CH₃)⁺ |

| 139.0002 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) |

| 111.0029 | [C₆H₄Cl]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.

The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The ester carbonyl (C=O) would typically appear around 1735 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, would absorb at a lower wavenumber, around 1685 cm⁻¹. The C-O stretching vibrations of the ester group would be visible in the 1250-1100 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain and the aromatic ring would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

The Raman spectrum would also show these characteristic vibrations, with the aromatic ring vibrations often being more intense in the Raman spectrum compared to the FTIR spectrum.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | ~1735 |

| C=O stretch (ketone) | ~1685 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ester) | 1250-1100 |

| C-Cl stretch | <800 |

Conformational Analysis using Integrated Computational and Experimental Approaches

The long, flexible aliphatic chain of this compound allows for a multitude of possible conformations. Understanding the preferred conformation in solution is important as it can influence the molecule's reactivity and biological activity.

Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule and identify low-energy conformers. researchgate.net These calculations would likely show that extended, anti-periplanar arrangements of the carbon backbone are energetically favored to minimize steric hindrance. The orientation of the 4-chlorophenyl group relative to the rest of the molecule would also be a key conformational feature.

Experimental techniques, such as Nuclear Overhauser Effect (NOE) NMR spectroscopy, could be used to probe through-space proximities between protons, providing evidence for the predominant solution-state conformation. For example, NOE correlations between the aromatic protons and the methylene protons adjacent to the ketone would help to define the torsional angle around the C-C bond connecting the phenyl ring and the ketone.

Assessment of Diastereomeric and Enantiomeric Purity in Chiral Transformations

This compound is an achiral molecule. However, if it were to undergo a reaction that introduces a chiral center, for example, the reduction of the ketone to a secondary alcohol, the resulting product would be a racemate. If a chiral reducing agent is used, the product could be a mixture of enantiomers or diastereomers (if another chiral center is present).

The assessment of diastereomeric and enantiomeric purity is crucial in asymmetric synthesis. The diastereomeric ratio of such products can often be determined by ¹H NMR spectroscopy, as the diastereomers will have slightly different chemical shifts and coupling constants. nih.gov

For the determination of enantiomeric excess (ee), chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the method of choice. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification. nih.govnih.gov Alternatively, the enantiomers can be derivatized with a chiral resolving agent to form diastereomers, which can then be analyzed by standard chromatographic or NMR techniques. thieme-connect.de

Computational and Theoretical Studies on Ethyl 8 4 Chlorophenyl 8 Oxooctanoate

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. For Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key aspects of its molecular architecture and reactivity. researchgate.netmdpi.com

A primary outcome of DFT calculations is the optimization of the molecule's geometry, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule. For instance, the presence of the electron-withdrawing chlorophenyl group and the ester functionality influences the electron distribution across the entire octanoate (B1194180) chain.

The electronic properties are further illuminated by the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the carbonyl and ester groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms.

Table 1: Theoretical Electronic Properties of this compound (Calculated using DFT)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: These values are representative theoretical predictions and may vary with the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.comresearchgate.net

For a long-chain molecule like this compound, numerous conformations are possible due to the rotation around single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might fold and interact in different environments. mdpi.comyoutube.com

Furthermore, explicit solvent models in MD simulations can reveal how solvent molecules, such as water or an organic solvent, interact with the solute. These simulations can predict the solvation free energy and illustrate the formation of hydrogen bonds or other non-covalent interactions between the ketoester and the solvent. The polar chlorophenyl group and the ester moiety are expected to have significant interactions with polar solvents.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a key reaction of interest would be its behavior in reactions typical for ketoesters, such as acylation or alkylation reactions.

DFT calculations can be used to model the reaction profile of, for example, the hydrolysis of the ester group or enolate formation at the alpha-carbon to the ketone. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be determined. This provides a quantitative measure of the reaction's feasibility. For instance, in a base-catalyzed enolate formation, the calculations would model the approach of the base, the abstraction of an alpha-proton, and the subsequent formation of the enolate. acs.org

The influence of the 4-chlorophenyl substituent on the reaction mechanism can also be computationally investigated. Its electron-withdrawing nature would likely affect the acidity of the alpha-protons and the stability of any charged intermediates.

Table 2: Theoretical Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Enolate Formation | 0.0 | 15.2 | -5.8 | 15.2 |

Note: This is a representative example of data that could be generated from a computational study of a reaction mechanism.

In Silico Prediction of Chemical Shift Values and Vibrational Frequencies

Computational methods can predict spectroscopic data, which is invaluable for the characterization and identification of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained. These predicted values can then be compared with experimental spectra to aid in the assignment of peaks. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects not accounted for in the calculation.

Vibrational Spectroscopy (Infrared - IR): DFT calculations can also predict the vibrational frequencies of a molecule. rsc.orgresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional group frequencies. For this compound, strong absorptions would be predicted for the C=O stretching of the ketone and the ester, as well as vibrations associated with the chlorophenyl ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O, ketone) | ~198 ppm |

| ¹³C NMR | Chemical Shift (C=O, ester) | ~173 ppm |

| ¹H NMR | Chemical Shift (aromatic protons) | 7.4 - 7.9 ppm |

| IR | Vibrational Frequency (C=O stretch, ketone) | ~1685 cm⁻¹ |

| IR | Vibrational Frequency (C=O stretch, ester) | ~1735 cm⁻¹ |

Note: These are representative theoretical predictions. Actual experimental values may differ.

Applications As a Molecular Building Block and Scaffold in Complex Organic Synthesis

Construction of Novel Heterocyclic Compounds Utilizing Ethyl 8-(4-chlorophenyl)-8-oxooctanoate Derivatives

The presence of a 1,3-dicarbonyl-like functionality (when considering the enolizable ketone) and a long aliphatic chain in this compound provides a scaffold for the synthesis of various heterocyclic systems. The reactivity of the keto and ester groups can be exploited to construct rings of varying sizes and heteroatom compositions.

For instance, γ-keto esters are well-known precursors for the synthesis of five- and six-membered heterocycles. The reaction with hydrazines can yield pyridazines or pyrazoles, while condensation with ureas or thioureas can lead to pyrimidine derivatives. The Hantzsch pyridine synthesis, a classic method for pyridine formation, utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonia source. While this compound is a γ-keto ester, modifications of classical reactions could potentially accommodate this substrate.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Reactant(s) | Key Reaction Type | Resulting Heterocyclic Core |

|---|---|---|---|

| Pyrazoles | Hydrazine derivatives | Condensation | Substituted pyrazole ring |

| Pyridazines | Hydrazine derivatives | Condensation-cyclization | Substituted pyridazine ring |

| Pyrimidines | Urea (B33335), Thiourea (B124793) | Biginelli-type reaction | Dihydropyrimidine ring |

Detailed research into these specific transformations with this compound would be necessary to determine optimal reaction conditions and the viability of these synthetic routes.

Development of Precursors for Advanced Organic Materials

The molecular structure of this compound, with its rigid aromatic group and flexible aliphatic chain, suggests its potential as a precursor for various organic materials. The 4-chlorophenyl group can be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce extended conjugation, a key feature in many organic electronic materials.

Furthermore, the long octanoate (B1194180) chain could be incorporated into liquid crystal structures, where the combination of rigid and flexible segments is crucial for the formation of mesophases. The terminal ester group also provides a handle for further functionalization to tailor the material's properties.

Participation in Cascade and Domino Reactions for Step-Economical Syntheses

Cascade and domino reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach to complex molecule synthesis. The bifunctional nature of this compound makes it an interesting candidate for such processes.

A hypothetical cascade reaction could be initiated at one of the functional groups, followed by an intramolecular reaction involving the other. For example, a reaction at the ketone could generate an intermediate that subsequently cyclizes onto the ester. The long aliphatic chain, while providing flexibility, might also present challenges in achieving high regioselectivity and stereoselectivity in such intramolecular transformations. The development of specific catalysts would be crucial to control the reaction pathways and achieve the desired complex molecular architectures in a step-economical fashion.

Functionalization for Integration into Polymer Architectures

The integration of this compound into polymer chains could impart specific properties to the resulting material. The ester group can be utilized in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The long aliphatic chain would likely increase the flexibility and lower the glass transition temperature of the resulting polymer.

Alternatively, the 4-chlorophenyl group could be functionalized to introduce a polymerizable group, such as a vinyl or acrylic moiety. Subsequent polymerization would lead to a polymer with pendant -(CH2)6-CO-C6H4Cl groups, which could be further modified to tune the polymer's properties, for example, by nucleophilic aromatic substitution on the chlorophenyl ring. Research in this area would focus on the synthesis of the functionalized monomer and its polymerization behavior.

In Vitro Biological Interactions and Mechanistic Insights for Ethyl 8 4 Chlorophenyl 8 Oxooctanoate

Molecular Docking and Ligand-Target Interaction Analysis to Elucidate Binding Modes

No molecular docking studies for Ethyl 8-(4-chlorophenyl)-8-oxooctanoate have been published. Such studies would be instrumental in predicting its binding affinity and mode of interaction with potential protein targets.

Identification of Putative Molecular Binding Sites

Without molecular docking or other experimental data, the putative molecular binding sites for this compound remain unidentified.

Characterization of Intermolecular Forces (Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonds) at the Molecular Level

A theoretical analysis of the structure of this compound suggests the potential for various intermolecular interactions. The ester and ketone carbonyl groups could act as hydrogen bond acceptors. The long alkyl chain provides a significant hydrophobic region, likely contributing to hydrophobic interactions within a target's binding pocket. Furthermore, the chlorine atom on the phenyl ring could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. However, without experimental validation, the specific nature and contribution of these forces to any biological activity are purely speculative.

Structure-Activity Relationship (SAR) Studies of Chemically Modified Analogs for Modulated Interactions

There are no published structure-activity relationship (SAR) studies that include this compound or a series of its chemically modified analogs. SAR studies are crucial for understanding how different functional groups on a molecule contribute to its biological activity and for optimizing lead compounds in drug discovery. While research exists on other 4-chlorophenyl-containing compounds, these findings cannot be directly extrapolated to this compound. mdpi.comresearchgate.net

Enzyme Inhibition Studies in Cell-Free Systems, Focusing on Mechanistic Aspects

No data from enzyme inhibition assays for this compound are available in the public domain. Such studies would be necessary to determine if this compound can modulate the activity of specific enzymes and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Cellular Pathway Modulation in In Vitro Models, Investigating Mechanisms of Action (Non-Clinical)

There is no published research investigating the effects of this compound on cellular pathways in in vitro models. Consequently, its mechanism of action at the cellular level is unknown. Studies on other molecules containing a 4-chlorophenyl group have shown a wide range of biological activities, but this information is not directly applicable to the compound . nih.govnih.govmdpi.com

Role as a Chemical Probe for Investigating Biochemical Pathways

This compound has not been reported for use as a chemical probe. Chemical probes are small molecules used to study biological systems, and there is no evidence to suggest this compound has been developed or utilized for such purposes. nih.govpepperdine.educhemicalprobes.orgresearchgate.net

Future Research Trajectories and Interdisciplinary Outlooks for Ethyl 8 4 Chlorophenyl 8 Oxooctanoate

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The conventional batch synthesis of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate provides a baseline for its preparation. However, significant opportunities for process optimization, enhanced safety, and increased reproducibility lie in the integration of continuous flow chemistry and automated synthesis platforms. Future research in this area could systematically explore the translation of the synthesis to a continuous flow process.

A key research trajectory would involve the design and optimization of a multi-step flow synthesis. This could involve, for instance, the acylation of a suitable aromatic precursor with a derivative of suberic acid, followed by esterification in a continuous manner. The use of packed-bed reactors with immobilized catalysts could be investigated to streamline purification and catalyst recycling.

Potential Advantages of Flow Synthesis:

| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Projected) |

| Heat Transfer | Often inefficient, leading to localized hotspots and potential side reactions. | Superior heat exchange due to high surface-area-to-volume ratio, enabling better temperature control. |

| Mass Transfer | Limited by stirring efficiency. | Enhanced mixing through static mixers or narrow channels, leading to faster reaction rates. |

| Safety | Handling of large quantities of reagents can be hazardous. | Small reaction volumes at any given time minimize risks. |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by extending the operation time of the flow reactor. |

Automated synthesis platforms, incorporating real-time reaction monitoring through techniques like inline IR or NMR spectroscopy, could be employed to rapidly screen a wide range of reaction parameters. This would facilitate the efficient identification of optimal conditions for the synthesis of this compound and its analogues, accelerating the discovery of new derivatives with tailored properties.

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

The chemical reactivity of this compound is largely dictated by its constituent functional groups: the ketone, the ester, and the chlorinated aromatic ring. While classical transformations of these groups are well-established, future research could uncover novel reactivity patterns by employing non-conventional activation methods.

Microwave-assisted organic synthesis (MAOS) could be explored to accelerate reactions involving this compound. For example, derivatization of the ketone or ester functionalities, which may be sluggish under conventional heating, could be significantly expedited. The selective activation of different parts of the molecule by tuning microwave parameters would be a fascinating area of investigation.

Sonochemistry , the use of ultrasound to initiate or enhance chemical reactions, presents another avenue. The formation of radicals or reactive intermediates under ultrasonic irradiation could lead to unexpected C-H activation along the aliphatic chain or novel coupling reactions at the aromatic ring.

Photocatalysis offers the potential for highly selective transformations. The aromatic ketone moiety could act as a photosensitizer or be targeted for specific photochemical reactions, such as [2+2] cycloadditions or fragmentation reactions, leading to novel molecular scaffolds.

Potential Research Questions for Novel Reactivity:

Can microwave irradiation selectively promote either ketone reduction or ester hydrolysis?

Does sonication lead to C-H functionalization at specific positions on the octanoate (B1194180) chain?

What are the outcomes of photochemical reactions in the presence of various photosensitizers and reactants?

Expansion into Supramolecular Chemistry and Self-Assembly Processes

The amphiphilic nature of this compound, with its nonpolar aliphatic chain and more polar aromatic and ester groups, suggests its potential as a building block in supramolecular chemistry. Future studies could investigate the self-assembly of this molecule in various solvents to form higher-order structures such as micelles, vesicles, or organogels.

The presence of the chlorine atom on the phenyl ring allows for the possibility of halogen bonding interactions, which could be a key directional force in the self-assembly process. Research could focus on co-crystallization with halogen bond donors or acceptors to create novel supramolecular architectures.

Furthermore, the long aliphatic chain could participate in van der Waals interactions, leading to the formation of lamellar structures in the solid state or in solution. The interplay between π-π stacking of the phenyl rings, dipole-dipole interactions of the carbonyl groups, and these weaker forces would be a rich area for investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., DIC) to activate the carboxylic acid group. For example, similar esters like methyl 8-((4-substituted phenyl)amino)-8-oxooctanoate derivatives are prepared by reacting activated acids with amines in dichloromethane at room temperature, followed by purification via flash chromatography . Optimizing stoichiometry (e.g., 1.5 eq. of coupling agent) and reaction time (4–6 hours) improves yields. Radiolabeled analogs require sequential steps, such as fluorination with [¹⁸F]-NBu₄F at 90°C, followed by hydroxylamine-mediated conversion at 0°C, achieving >99% purity via reversed-phase HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the ester carbonyl (δ ~173 ppm) and 4-chlorophenyl aromatic protons (δ ~7.4–7.6 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₀ClNO₃). Infrared (IR) spectroscopy identifies ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can radiolabeled derivatives of this compound be synthesized for pharmacokinetic or imaging studies?

- Methodological Answer : Radiolabeling with ¹⁸F involves a two-step, one-pot procedure:

Fluorination : React the tosylate precursor with [¹⁸F]-NBu₄F in acetonitrile at 90°C for 10 minutes.

Hydroxamic Acid Formation : Add methanolic hydroxylamine at 0°C to convert the intermediate ester into the final product.

Purification via reversed-phase HPLC ensures radiochemical purity (>99%) and specific activity (~2.3 GBq/μmol). This strategy is critical for positron emission tomography (PET) tracer development .

Q. What strategies address low yields in coupling reactions involving this compound intermediates?

- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophile activation. Solutions include:

- Using HATU or DIC as coupling agents to enhance reactivity.

- Adjusting solvent polarity (e.g., DMF for polar intermediates, CH₂Cl₂ for non-polar).

- Monitoring reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .

Q. How do substituents on the phenyl ring (e.g., chloro vs. bromo) influence the compound’s bioactivity or metabolic stability?

- Methodological Answer : Comparative studies with analogs (e.g., 8-(4-bromophenyl)-8-oxooctanoic acid) reveal that electron-withdrawing groups like -Cl enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Computational docking (e.g., molecular dynamics simulations) predicts interactions with target enzymes like histone deacetylases (HDACs), where chloro substituents improve binding affinity over methoxy or methyl groups .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from impurities or assay variability. Key steps include:

Purity Validation : Use HPLC-UV/HRMS to confirm >95% chemical purity.

Dose-Response Curves : Perform assays in triplicate across multiple cell lines (e.g., cancer vs. normal) to assess specificity.

Metabolite Screening : Incubate compounds with liver microsomes to identify degradation products that may confound results .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., HDACs)?

- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) models binding to HDAC active sites. Parameters include:

- Grid Box Placement : Centered on the zinc ion in HDAC’s catalytic domain.

- Scoring Functions : Evaluate binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity).

- MD Simulations : Run 100-ns trajectories to assess complex stability .

Experimental Design

Q. What in vitro assays are recommended for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

- HDAC Inhibition : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in HeLa cell lysates; measure fluorescence increase upon deacetylation.

- CYP450 Inhibition : Incubate with recombinant CYP isoforms (e.g., CYP3A4) and monitor metabolite formation via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.